Home > Products > Screening Compounds P68726 > Pamidronate disodium
Pamidronate disodium - 57248-88-1

Pamidronate disodium

Catalog Number: EVT-278740
CAS Number: 57248-88-1
Molecular Formula: C3H11NNa2O8P2
Molecular Weight: 297.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pamidronate disodium, a bone resorption inhibitor, belongs to a class of drugs known as bisphosphonates. [] It is a synthetic analog of pyrophosphate. [] Pamidronate disodium is widely used in scientific research, particularly in areas like bone biology, orthopedics, and oncology. It serves as a valuable tool for investigating bone metabolism, exploring potential therapeutic strategies for bone diseases, and understanding the mechanisms underlying bone-related pathologies.

Zoledronic Acid

Compound Description: Zoledronic acid is a third-generation bisphosphonate and is considered a highly potent inhibitor of bone resorption []. Similar to pamidronate disodium, zoledronic acid is used clinically to treat hypercalcemia of malignancy []. Research suggests that zoledronic acid has potential antitumor effects, including inducing apoptosis in tumor cells, inhibiting angiogenesis, and reducing the adherence of cancer cells to the bone matrix [].

Relevance: Zoledronic acid is structurally related to pamidronate disodium, both belonging to the bisphosphonate class of drugs. Both compounds are recognized for their efficacy in treating hypercalcemia of malignancy [] and managing pain associated with bone metastases [, , , , , , ]. Multiple studies have compared the two drugs, with some suggesting that zoledronic acid may offer superior efficacy in certain aspects, such as a higher complete response rate for hypercalcemia [] and improved pain relief for bone metastases [].

Incardronate Disodium

Compound Description: Incardronate disodium is a third-generation bisphosphonate used to manage bone metastasis pain [].

Samarium-153- Ethylenediaminetetramethylene Phosphonic Acid (¹⁵³Sm-EDTMP)

Compound Description: ¹⁵³Sm-EDTMP is a radiopharmaceutical agent used in radionuclide therapy for its palliative effects on painful bone metastases [, , ].

Relevance: While not structurally identical to pamidronate disodium, ¹⁵³Sm-EDTMP shares a therapeutic overlap in addressing pain related to bone metastases. Several studies have investigated the combined use of ¹⁵³Sm-EDTMP with pamidronate disodium, suggesting potential synergistic benefits in managing bone metastasis pain and improving quality of life for patients [, , ].

Etidronate Disodium

Compound Description: Etidronate disodium was the first bisphosphonate drug introduced for clinical use [].

Relevance: While not directly compared with pamidronate disodium in the provided papers, etidronate disodium holds relevance as a first-generation bisphosphonate, providing a historical context to the development and use of pamidronate disodium as a second-generation bisphosphonate []. Both compounds share the core structural element of bisphosphonates.

Alendronate Sodium

Compound Description: Alendronate sodium is a bisphosphonate commonly used in the treatment of osteoporosis [].

Relevance: As a fellow bisphosphonate, alendronate sodium shares a therapeutic area with pamidronate disodium in managing bone diseases, although their specific indications and administration methods may differ. A study mentioned in the provided papers compared the efficacy of pamidronate disodium to alendronate sodium in treating osteoporosis, showing potential benefits of pamidronate disodium in improving bone mineral density and reducing pain severity [].

Source and Classification

Pamidronate disodium is synthesized from pamidronic acid, which is derived from the modification of pyrophosphate. Its classification falls under the broader category of bisphosphonates, which are analogs of pyrophosphate where the oxygen atom in the P-O-P bond is replaced by carbon, resulting in a stable P-C-P structure. This modification enhances its potency and stability compared to earlier bisphosphonates.

Synthesis Analysis

The synthesis of pamidronate disodium involves several key steps:

  1. Preparation of Pamidronic Acid: A solution of pamidronic acid is prepared in water.
  2. Neutralization: Sodium hydroxide is added to the solution to adjust the pH to approximately 7-7.5. This partial neutralization facilitates the formation of sodium pamidronate.
  3. Crystallization: The solution is heated above 50°C to initiate crystallization. The mixture is then cooled slowly to temperatures between 0°C and 5°C, allowing for the formation of disodium pamidronate pentahydrate crystals.
  4. Filtration and Drying: The crystals are collected by filtration and can be further processed into different forms, such as amorphous or anhydrous states depending on desired properties .
Molecular Structure Analysis

Pamidronate disodium has a complex molecular structure characterized by:

  • Molecular Formula: C₃H₁₁N₂O₇P₂Na₂
  • Molecular Weight: Approximately 369.24 g/mol
  • Structural Features: The molecule contains two phosphonate groups that are crucial for its biological activity, linked through a hydroxypropyl chain. The nitrogen atom in the structure contributes to its mechanism of action by enhancing binding affinity to bone mineral.

The molecular geometry allows for effective interaction with hydroxyapatite in bone tissue, facilitating inhibition of osteoclast-mediated bone resorption.

Chemical Reactions Analysis

Pamidronate disodium participates in several significant chemical reactions:

  1. Binding to Hydroxyapatite: The compound binds strongly to hydroxyapatite crystals in bone, effectively inhibiting osteoclast activity.
  2. Stability Under Physiological Conditions: It remains stable in physiological pH ranges but can undergo hydrolysis under extreme conditions.
  3. Interaction with Calcium Ions: Pamidronate can chelate calcium ions, which may influence its pharmacological effects and therapeutic efficacy .
Mechanism of Action

The primary mechanism of action for pamidronate disodium involves:

Physical and Chemical Properties Analysis

Pamidronate disodium exhibits several notable physical and chemical properties:

These properties make it suitable for pharmaceutical formulations intended for intravenous administration .

Applications

Pamidronate disodium has several important applications in clinical medicine:

  • Treatment of Hypercalcemia: Particularly effective in managing tumor-induced hypercalcemia by reducing serum calcium levels.
  • Management of Bone Metastases: Used in patients with metastatic cancer to mitigate skeletal-related events.
  • Osteoporosis Treatment: Although less common than other bisphosphonates like alendronate, it can be used for osteoporosis management when other treatments are contraindicated.
  • Research Applications: Investigated for potential use in drug delivery systems and as a conjugate with biodegradable polymers for sustained release formulations .
Introduction to Pamidronate Disodium

Nomenclature and Chemical Classification

Pamidronate disodium is systematically named as disodium (3-amino-1-hydroxypropylidene)bisphosphonate pentahydrate, reflecting its hydrate form. Its chemical structure comprises a central P–C–P backbone characteristic of bisphosphonates, with a 3-aminopropyl moiety attached to the carbon bridge. This structure confers affinity for calcium ions and enables selective binding to hydroxyapatite mineral surfaces in bone [5] [7]. Key identifiers include:

Table 1: Nomenclature and Chemical Identity of Pamidronate Disodium

PropertyValue/Descriptor
IUPAC NameDisodium 3-amino-1-hydroxypropylidene-1,1-bisphosphonate
SynonymsAPD; Pamidronic acid disodium salt
Molecular FormulaC₃H₉NO₇P₂Na₂ (anhydrous)
Molecular Weight279.1 g/mol (anhydrous)
CAS Registry Number57248-88-1
SMILES Notation[Na+].[Na+].P([O-])([O-])C@@(O)CC[N+H3].O.O.O.O.O

Pamidronate disodium falls under the nitrogen-containing bisphosphonate (N-BP) subclass due to its primary amino (-NH₂) group. This classification distinguishes it from non-nitrogenous bisphosphonates (e.g., etidronate, clodronate) and underpins its biochemical mechanism targeting farnesyl pyrophosphate synthase (FPPS) [1] [4]. The compound crystallizes as a pentahydrate, exhibiting hygroscopic properties and solubility in water (10 mg/mL) but limited solubility in organic solvents [5].

Historical Development and Discovery

Pamidronate was the first nitrogen-containing bisphosphonate subjected to clinical investigation, with its discovery and initial pharmacological characterization occurring entirely within an academic setting—the University of Leiden, Netherlands—unlike contemporaneous bisphosphonates developed by pharmaceutical industries [1] [2]. Key milestones include:

  • Discovery Era (1970s): Researchers at Leiden identified the critical role of the primary amino group in enhancing antiresorptive potency compared to earlier non-nitrogenous bisphosphonates like etidronate [1].
  • Proof of Concept: Preclinical studies demonstrated pamidronate’s superior ability to inhibit pathological bone resorption in models of hypercalcemia and osteoporosis while avoiding significant impairment of bone mineralization—a limitation seen with earlier bisphosphonates [2] [5].
  • Clinical Translation: Pamidronate became a pivotal therapeutic agent for hypercalcemia of malignancy and Paget’s disease in the 1980s, establishing intravenous bisphosphonate therapy as a standard of care [1] [8].

This academic-led innovation provided foundational insights into bisphosphonate pharmacology and set precedents for future drug development pathways.

Role in the Evolution of Nitrogen-Containing Bisphosphonates

Pamidronate served as the structural prototype for subsequent generations of nitrogen-containing bisphosphonates (N-BPs). Its 3-aminopropyl side chain became the template for systematic modifications aimed at optimizing pharmacological properties [4] [8]:

Defining the Nitrogen Pharmacophore

  • The primary amino group in pamidronate was identified as essential for inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts osteoclast-mediated bone resorption by preventing protein prenylation [4].
  • Structure-activity relationship (SAR) studies revealed that extending pamidronate’s carbon chain by one methylene unit yielded alendronate, which exhibited 10-fold greater potency due to enhanced FPPS binding affinity [4].

Enabling Rational Drug Design

  • Heterocyclic Nitrogen Integration: Replacing the aliphatic amine with nitrogen-containing heterocycles led to compounds like risedronate (pyridinyl) and zoledronate (imidazolyl). Zoledronate’s potency is ~100-fold greater than pamidronate’s, attributed to optimal three-dimensional positioning of nitrogen atoms within FPPS’s hydrophobic pocket [4].
  • Side Chain Optimization: Alkylation of pamidronate’s primary amine (e.g., N-methylpentyl substitution) produced ibandronate, demonstrating 50-fold higher antiresorptive activity due to enhanced hydrophobic interactions with FPPS [4].

Table 2: Structural Evolution from Pamidronate to Later N-BPs

CompoundKey Structural FeaturePotency Relative to Pamidronate
Pamidronate–CH₂–CH₂–CH₂NH₂ (3-aminopropyl)1x (Reference)
Alendronate–CH₂–CH₂–CH₂–CH₂NH₂ (4-aminobutyl)10x
Ibandronate–CH₂–CH₂–N(CH₃)(CH₂)₅CH₃ (N-methylpentylamine)50x
Risedronate3-pyridinyl ring100x
ZoledronateImidazolyl ring100–1000x

Advancing Biochemical Understanding

Pamidronate’s use facilitated critical discoveries about N-BP pharmacology:

  • Mineral Affinity-Pharmacology Link: Studies correlating pamidronate’s hydroxyapatite adsorption constants with in vivo efficacy established that optimal drugs require balanced bone mineral affinity and cellular inhibitory activity [4].
  • Target Validation: Pamidronate was instrumental in confirming FPPS as the primary enzymatic target of N-BPs through crystallographic studies of enzyme-inhibitor complexes [4].

Pamidronate disodium thus represents the foundational molecule that elucidated the significance of nitrogen in bisphosphonate pharmacology and catalyzed the development of highly selective, potent bone-modifying agents [1] [2] [4].

Physicochemical Characteristics

Pamidronate disodium pentahydrate is a white, crystalline solid. Key properties include:

Table 3: Physicochemical Properties of Pamidronate Disodium

PropertyCharacteristic
AppearanceWhite crystalline powder
Hydration StatePentahydrate
SolubilityWater: ≥10 mg/mL; Sparingly soluble in 0.1N HCl
pH (1% aqueous)~8.3
StabilityHygroscopic; stable at –20°C (desiccated)
Formulation AdditivesMannitol (bulking agent in injectable formulations)

The pentahydrate form is pharmaceutically utilized to ensure stability and solubility. Its molecular structure features chiral centers, with the active form typically provided as a racemate. The high aqueous solubility enables intravenous administration, while its pH profile (alkaline in solution) necessitates buffering in formulations to physiological pH (6.0–7.0) using phosphoric acid or sodium hydroxide [5] [7].

Synthetic Chemistry

The classical synthesis of pamidronate employs a two-step reaction [4]:

  • Phosphonylation: 3-Aminopropionic acid is refluxed with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) in solvents like methanesulfonic acid.
  • Hydrolysis: The intermediate phosphonyl chloride is hydrolyzed to yield pamidronic acid, which is neutralized with sodium hydroxide to form the disodium salt.

Modern adaptations use microwave irradiation to accelerate synthesis, reducing reaction times from days to minutes while maintaining yields of 40–74% [4].

Properties

CAS Number

57248-88-1

Product Name

Pamidronate disodium

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate

Molecular Formula

C3H11NNa2O8P2

Molecular Weight

297.05 g/mol

InChI

InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2

InChI Key

TVQNUQCYOOJTMK-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+]

Solubility

1.58e+01 g/L

Synonyms

(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.